molecular formula C24H19Cl2FN2O2 B10914104 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B10914104
M. Wt: 457.3 g/mol
InChI Key: UVXHPPZYBITWLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound characterized by its unique structural features, including multiple halogen substitutions and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to achieve the final product. Common synthetic routes include:

    Halogenation: Introduction of chlorine and fluorine atoms into the benzyl and phenyl rings.

    Etherification: Formation of the methyl ether group.

    Cyclization: Formation of the pyrazole ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced techniques like catalytic processes and automated synthesis may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the pyrazole ring.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced pyrazole compounds.

Scientific Research Applications

3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyphenylboronic acid
  • 4-Methoxyphenylboronic acid
  • 3-Fluorophenylboronic acid

Uniqueness

3-[4-CHLORO-1-(2-CHLORO-6-FLUOROBENZYL)-3-(3-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific combination of halogen substitutions and the presence of a pyrazole ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H19Cl2FN2O2

Molecular Weight

457.3 g/mol

IUPAC Name

4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H19Cl2FN2O2/c1-30-17-8-3-6-15(12-17)23-22(26)24(16-7-4-9-18(13-16)31-2)29(28-23)14-19-20(25)10-5-11-21(19)27/h3-13H,14H2,1-2H3

InChI Key

UVXHPPZYBITWLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC(=CC=C4)OC)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.